
Strontium bisbenzenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium bisbenzenide is an organometallic compound that features a strontium atom bonded to two benzene rings. This compound is of interest due to its unique chemical properties and potential applications in various fields of science and industry. Strontium, a member of the alkaline earth metals, is known for its reactivity and ability to form compounds with diverse chemical behaviors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Strontium bisbenzenide can be synthesized through the reaction of strontium metal with benzene under specific conditions. One common method involves the use of a Grignard reagent, where strontium reacts with phenylmagnesium bromide in an inert atmosphere to form the desired compound. The reaction typically requires anhydrous conditions and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other strontium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yield and purity of the product. This includes using high-purity starting materials, maintaining an inert atmosphere, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Strontium bisbenzenide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and benzene derivatives.
Reduction: It can be reduced under specific conditions to yield strontium metal and benzene.
Substitution: this compound can participate in substitution reactions where the benzene rings are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under controlled temperature and pressure conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used in an inert solvent like THF.
Substitution: Reagents like halogens or other organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium oxide and phenol, while reduction can regenerate strontium metal and benzene.
Applications De Recherche Scientifique
Strontium bisbenzenide has several applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential in biological systems, particularly in bone regeneration due to strontium’s known benefits in bone health.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications, including drug delivery systems.
Industry: this compound is used in the development of advanced materials, such as high-performance ceramics and electronic components.
Mécanisme D'action
The mechanism by which strontium bisbenzenide exerts its effects involves the interaction of the strontium atom with various molecular targets In biological systems, strontium can mimic calcium and integrate into bone tissue, promoting bone growth and reducing resorption
Comparaison Avec Des Composés Similaires
Strontium bisbenzenide can be compared with other organometallic compounds such as:
Calcium bisbenzenide: Similar in structure but with calcium instead of strontium, it exhibits different reactivity due to the smaller atomic radius and different electronic configuration of calcium.
Barium bisbenzenide: This compound features barium, which is larger and more reactive than strontium, leading to different chemical behaviors and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various scientific and industrial applications.
Conclusion
This compound is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable subject of study and a potential candidate for various innovative applications.
Propriétés
Numéro CAS |
35815-21-5 |
|---|---|
Formule moléculaire |
C12H10Sr |
Poids moléculaire |
241.83 g/mol |
Nom IUPAC |
strontium;benzene |
InChI |
InChI=1S/2C6H5.Sr/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 |
Clé InChI |
RZPOLQKGXCWPBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



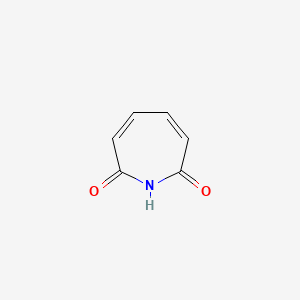

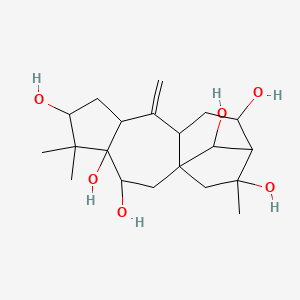

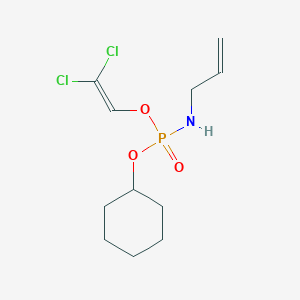




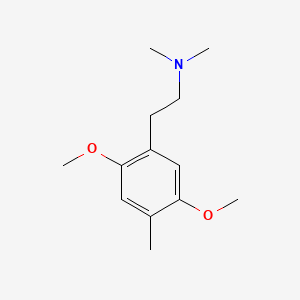
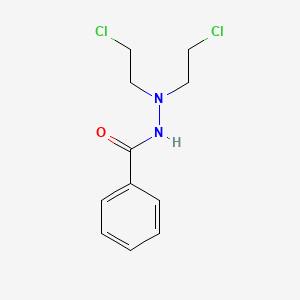
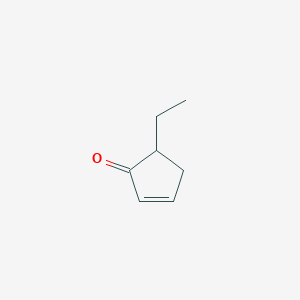
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
